molecular formula C11H10N2O2 B135288 Allyl 3-amino-5-cyanobenzoate CAS No. 153774-83-5

Allyl 3-amino-5-cyanobenzoate

Cat. No. B135288
M. Wt: 202.21 g/mol
InChI Key: KXPLOHCJQOKXRG-UHFFFAOYSA-N
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Description

Allyl 3-amino-5-cyanobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods and has demonstrated promising results in scientific research.

Mechanism Of Action

The mechanism of action of Allyl 3-amino-5-cyanobenzoate is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Allyl 3-amino-5-cyanobenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to induce cell death in cancer cells. Additionally, it has been shown to reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

Allyl 3-amino-5-cyanobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has demonstrated promising results in various scientific research applications. However, it also has some limitations. It is relatively unstable and can degrade over time, which can affect its effectiveness in experiments. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Allyl 3-amino-5-cyanobenzoate. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
Allyl 3-amino-5-cyanobenzoate is a versatile molecule that has demonstrated promising results in scientific research. It has potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. It can be synthesized using various methods and has several advantages for lab experiments. However, it also has some limitations, and further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

Allyl 3-amino-5-cyanobenzoate can be synthesized using various methods. One of the most common methods involves the reaction of 3-amino-5-cyanobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Allyl 3-amino-5-cyanobenzoate has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also demonstrated potential as a fluorescent probe for imaging applications.

properties

CAS RN

153774-83-5

Product Name

Allyl 3-amino-5-cyanobenzoate

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

prop-2-enyl 3-amino-5-cyanobenzoate

InChI

InChI=1S/C11H10N2O2/c1-2-3-15-11(14)9-4-8(7-12)5-10(13)6-9/h2,4-6H,1,3,13H2

InChI Key

KXPLOHCJQOKXRG-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C#N)N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C#N)N

synonyms

Benzoic acid, 3-amino-5-cyano-, 2-propenyl ester (9CI)

Origin of Product

United States

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